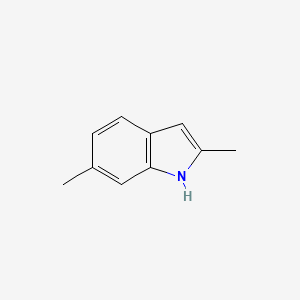

2,6-Dimethyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEOPBYBMLADDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205031 | |

| Record name | 1H-Indole, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5649-36-5 | |

| Record name | 2,6-Dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005649365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8N1A5SOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Properties of 2,6-Dimethyl-1H-indole: A Technical Guide

This guide provides a comprehensive overview of the fundamental chemical, physical, and spectroscopic properties of 2,6-Dimethyl-1H-indole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual diagrams to illustrate key processes and concepts.

Chemical and Physical Properties

This compound is a substituted indole derivative. The core properties of this compound are summarized in the table below. These estimated values provide a baseline for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 5649-36-5 | [1] |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.2 g/mol | [1] |

| Melting Point | 82.5°C (estimate) | [1] |

| Boiling Point | 273.05°C (estimate) | [1] |

| Density | 1.0641 g/cm³ (estimate) | [1] |

| Appearance | White to slightly pink Crystalline Powder | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines its key spectral data.

| Spectroscopy | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 10.70 (s, 1H, NH), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H, 2xCH₃) | [1][3] |

| MS (ESI) | m/z 146 ([M+H]⁺) | [1][3] |

Reactivity

The indole nucleus is an electron-rich aromatic system, which dictates its reactivity.

-

Electrophilic Aromatic Substitution : The most reactive position on the indole ring for electrophilic aromatic substitution is C3. This position is significantly more reactive than benzene, by a factor of approximately 10¹³.[4] If the C2 and C3 positions are substituted, electrophilic attack will then occur on the benzene ring, typically at the C6 position.[4]

Caption: General electrophilic substitution pathways for the indole ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a palladium-catalyzed reaction between 3-methylaniline and acetone.[1][3]

Materials:

-

3-methylaniline

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous copper(II) acetate

-

Palladium(II) acetate

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

Procedure:

-

In a reaction tube, dissolve 3-methylaniline (5.00 g, 0.046 mol), anhydrous copper(II) acetate (18.6 g, 0.093 mol), and palladium(II) acetate (0.208 g, 0.930 mmol) in a mixture of acetone (25 mL) and dimethyl sulfoxide (25 mL).[1][3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (2 x 250 mL).[1][3]

-

Separate the organic layer and wash it sequentially with water and brine.[1][3]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[1][3]

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to afford the pure this compound.[1][3]

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity

While specific biological data for this compound is not extensively detailed in the reviewed literature, the indole scaffold is a well-established pharmacophore with diverse biological activities.[4][5] Derivatives of dimethyl-indoles have been synthesized and evaluated for various therapeutic targets. For instance, a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives were developed as potent and selective agonists for the human 5-HT(1D) receptor, which is a target for antimigraine drugs.[6] The broader class of indole derivatives has been investigated for anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[4][5] Further research is required to elucidate the specific biological profile of this compound.

References

- 1. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]

- 2. Indole | 120-72-9 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. rjptonline.org [rjptonline.org]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dimethyl-1H-indole structure and chemical formula.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of 2,6-Dimethyl-1H-indole, tailored for researchers, scientists, and professionals in drug development. The indole nucleus is a critical scaffold in medicinal chemistry, and understanding the characteristics of its derivatives is paramount for the design of new therapeutic agents.[1][2][3]

Core Molecular Information

This compound is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing pyrrole ring, with methyl groups substituting at the 2 and 6 positions.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

| Identifier | Value |

| Molecular Weight | 145.2 g/mol [4] |

| Melting Point | 82.5°C (estimate)[4] |

| Boiling Point | 273.05°C (estimate)[4] |

| Density | 1.0641 (estimate)[4] |

Table 1: Physical Properties

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.70 (s, 1H), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H)[4][5] |

| Mass Spectrometry (ESI+) | m/z 146 ([M+H]⁺)[4][5] |

Table 2: Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 3-methylaniline with acetone.[4][5]

Materials:

-

3-methylaniline (5.00 g, 0.046 mol)

-

Anhydrous copper(II) acetate (18.6 g, 0.093 mol)

-

Palladium(II) acetate (0.208 g, 0.930 mmol)

-

Acetone (25 mL)

-

Dimethyl sulfoxide (DMSO) (25 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

Procedure:

-

In a reaction tube, dissolve 3-methylaniline, anhydrous copper(II) acetate, and palladium(II) acetate in a mixture of acetone and dimethyl sulfoxide.

-

Heat the reaction mixture at 90°C for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and extract with ethyl acetate (2 x 250 mL).

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield the final compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[6] Indole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6] For instance, indole is the core of the essential amino acid tryptophan and neurotransmitters like serotonin.[7] While specific applications of this compound are less documented in readily available literature, its structural similarity to other bioactive indoles suggests its potential as a building block in the synthesis of novel therapeutic agents. The strategic placement of methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

References

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]

- 5. 1H-Indole, 2,6-dimethyl- | 5649-36-5 [chemicalbook.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole - Wikipedia [en.wikipedia.org]

Biological Activity of Dimethyl Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The addition of methyl groups to this bicyclic aromatic heterocycle can significantly modulate its pharmacological profile. This technical guide provides a comprehensive overview of the multifaceted biological activities of dimethyl indole derivatives, with a focus on their potential as therapeutic agents. We delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, presenting key quantitative data in structured tables for comparative analysis. Furthermore, this document outlines detailed experimental protocols for foundational assays and visualizes critical mechanisms and workflows using signaling pathway diagrams to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity

Dimethyl indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Mechanisms of Action

The anticancer effects of these compounds are frequently attributed to their ability to interfere with microtubule dynamics, induce programmed cell death (apoptosis), and arrest the cell cycle.

-

Tubulin Polymerization Inhibition: A primary mechanism for many indole-based anticancer agents is the inhibition of tubulin polymerization. By binding to tubulin, these derivatives prevent the assembly of microtubules, which are essential components of the mitotic spindle. This disruption halts the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.

-

Induction of Apoptosis: Dimethyl indole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and regulated cell death.

-

Kinase Inhibition: Specific indole derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Lysine-Specific Demethylase 1 (LSD1), which are critical for cancer cell proliferation and survival.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of various dimethyl indole and related indole derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

| 2,3-dimethylindoles (3a) | Calu1 | Lung Carcinoma | 0.0027 | [1] |

| 2,3-dimethylindoles (3a) | Panc1 | Pancreas Carcinoma | 0.0028 | [1] |

| 2,3-dimethylindoles (3b) | Calu1 | Lung Carcinoma | 0.0031 | [1] |

| 2,3-dimethylindoles (3b) | Panc1 | Pancreas Carcinoma | 0.0032 | [1] |

| Indole-Thiophene (6a) | HT29 | Colon | < 1 (nanomolar range) | [2] |

| Indole-Thiophene (6b) | HepG2 | Liver | < 1 (nanomolar range) | [2] |

| Mukonal (Indole Alkaloid) | SK-BR-3 / MDA-MB-231 | Breast | 7.5 | [3] |

| 3,5-Diprenyl indole | MIA PaCa-2 | Pancreatic | 9.5 | [3] |

| Indole-3-yl-acetamides (28) | HCT116 | Colon | 11.99 | [2] |

| Indole-3-yl-acetamides (28) | PC-3 | Prostate | 14.43 | [2] |

| Thiazolyl-indole (6i) | MCF-7 | Breast | 4.36 | [4][5] |

| Thiazolyl-indole (6i) | HCT-116 | Colon | 23.86 | [4][5] |

| Thiazolyl-indole (6q) | A549 | Lung | 5.04 | [5] |

| Thiazolyl-indole (6v) | MCF-7 | Breast | 18.67 | [5] |

| Indole-3-carboxylate (1c) | HepG2 | Liver | 15.49 | [1] |

Antimicrobial Activity

Dimethyl indole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains.

Antibacterial and Antifungal Effects

These compounds exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Notably, certain derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA). Their antifungal activity has been observed against species such as Candida albicans and Candida krusei. Some indole derivatives also show promise in inhibiting and eradicating biofilms, which are structured communities of bacteria that are notoriously difficult to treat.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Type | MIC Value (µg/mL) | Reference |

| Indole-thiadiazole (2c) | B. subtilis | Gram-positive | 3.125 | [6] |

| Indole-triazole (3c) | B. subtilis | Gram-positive | 3.125 | [6] |

| Indole-triazole (3d) | MRSA | Gram-positive | < 3.125 | [6] |

| 3-methylindole | XDR A. baumannii | Gram-negative | 64 | [7] |

| 5-iodoindole | XDR A. baumannii | Gram-negative | 64 | [7] |

| 4-bromo-6-chloroindole | S. aureus | Gram-positive | 30 | [8] |

| 6-bromo-4-iodoindole | S. aureus | Gram-positive | 20 | [8] |

| Methyl indole-2-carboxylate (8) | En. cloacae | Gram-negative | 4 - 30 | [9][10] |

| Methyl indole-2-carboxylate (15) | T. viride | Fungus | 4 - 60 | [9][10] |

Antiviral Activity

The indole scaffold is a key component in several antiviral drugs, and its dimethyl derivatives are being actively investigated for their ability to combat a range of viral infections.

Scope of Antiviral Action

Research has highlighted the efficacy of dimethyl indole derivatives against various viruses, including:

-

Human Immunodeficiency Virus (HIV): By targeting key viral processes like Tat-mediated transcription.

-

Influenza Virus: Showing activity comparable to or exceeding that of established drugs like Arbidol.

-

Hepatitis C Virus (HCV): Inhibiting viral replication, with some compounds acting on the NS5B polymerase.

-

Coronaviruses (SARS-CoV-2): Some derivatives have been identified as inhibitors of the main protease (3CLpro), a critical enzyme for viral replication, or as blockers of the spike protein's interaction with the human ACE2 receptor.[11][12]

Quantitative Antiviral Data

The potency of antiviral compounds is measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Virus | Assay Target | EC50/IC50 Value (µM) | Reference |

| Tetrahydroindole (3) | HCV (gt 2a) | Antiviral Activity | 2.6 | [13] |

| Indole-carboxylate (1) | SARS-CoV-2 | Antiviral Activity | 2.8 | [12] |

| Indole-carboxylate (4) | SARS-CoV-2 | Antiviral Activity | 3.2 | [12] |

| 6-methyl indole (7h) | SARS-CoV-2 | Antiviral Activity | 3.1 | [12] |

| Indole-3-carboxylic acid (102) | Influenza | Antiviral Activity | 4.3 | [13] |

| 7-azaindole (ASM-7) | SARS-CoV-2 | Antiviral Activity | 0.45 | [11] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Dimethyl indole derivatives, similar to the well-known NSAID indomethacin, have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 has homeostatic functions (e.g., protecting the gastric mucosa), COX-2 is typically induced during inflammation. Many indole derivatives show selective inhibition of COX-2, which is a desirable therapeutic profile as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][15][16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. turkjps.org [turkjps.org]

- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-Dimethyl-1H-indole, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details several established methods, including the Fischer, Bischler, Reissert, Madelung, Larock, and Hegedus indole syntheses. Each section provides a theoretical background, a detailed experimental protocol for the synthesis of this compound or a closely related analogue, and a summary of key reaction parameters. The guide is designed to be a practical resource for researchers in organic synthesis and drug development.

Spectroscopic Characterization of this compound

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 10.70 (s, 1H), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H).[1][2]

Synthesis Pathways

A variety of named reactions in organic chemistry can be employed to synthesize the this compound core. The following sections outline the most pertinent of these pathways.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[3][4][5]

Plausible Pathway: The synthesis of this compound via the Fischer indole synthesis would involve the reaction of p-tolylhydrazine with chloroacetone. The resulting hydrazone would then undergo an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia to yield the final indole product.

Experimental Protocol (Adapted from a general Fischer indole synthesis procedure):

-

Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in ethanol. Add chloroacetone (1.1 eq) to the solution.

-

Cyclization: Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Materials | p-Tolylhydrazine, Chloroacetone | [3][4] |

| Catalyst | Brønsted or Lewis Acid | [3] |

| Solvent | Ethanol, Acetic Acid | [6] |

| Temperature | Reflux | [6] |

| Typical Yield | High (specific data for this reaction is not readily available) |

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-arylindole.[3][7] Milder, microwave-assisted, solvent-free variations of this reaction have been developed.[8][9]

Plausible Pathway: For the synthesis of this compound, a plausible Bischler-type approach involves the reaction of 3-methylaniline with acetone in the presence of a palladium and copper catalyst system.

Experimental Protocol:

-

Reaction Setup: In a reaction tube, dissolve 3-methylaniline (5.00 g, 0.046 mol), anhydrous copper(II) acetate (18.6 g, 0.093 mol), and palladium(II) acetate (0.208 g, 0.930 mmol) in a mixture of acetone (25 mL) and dimethyl sulfoxide (25 mL).[2]

-

Reaction: Heat the reaction mixture at 90 °C for 18 hours.[2]

-

Work-up: After completion, cool the reaction to room temperature, pour it into cold water, and extract with ethyl acetate (2 x 250 mL).[2]

-

Purification: Separate the organic layer, wash sequentially with water and brine, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (100-200 mesh) with a gradient elution of ethyl acetate/hexane.[2]

| Parameter | Value | Reference |

| Starting Materials | 3-Methylaniline, Acetone | [2] |

| Catalysts | Palladium(II) acetate, Copper(II) acetate | [2] |

| Solvent | Acetone, Dimethyl sulfoxide | [2] |

| Temperature | 90 °C | [2] |

| Reaction Time | 18 hours | [2] |

| Yield | 15% | [2] |

Reissert Indole Synthesis

The Reissert indole synthesis is a method for producing indoles or substituted indoles from an o-nitrotoluene and diethyl oxalate.[10] The reaction proceeds through condensation followed by reductive cyclization.[10][11]

Plausible Pathway: The synthesis of this compound via the Reissert pathway would begin with 2,4-dimethyl-1-nitrobenzene (or 3-methyl-2-nitrotoluene). This would be condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide. The resulting α-keto ester would then be reductively cyclized using a reducing agent such as zinc in acetic acid to form an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield this compound.

Experimental Protocol (Adapted from a general Reissert indole synthesis procedure):

-

Condensation: In a flame-dried flask under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol. Add 3-methyl-2-nitrotoluene (1.0 eq) followed by diethyl oxalate (1.1 eq).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Reductive Cyclization: Dissolve the crude keto ester in glacial acetic acid and add zinc dust portion-wise. Heat the mixture to facilitate the reductive cyclization.

-

Hydrolysis and Decarboxylation: After the cyclization is complete, add water to precipitate the indole-2-carboxylic acid. Filter the solid and heat it above its melting point to effect decarboxylation.

-

Purification: Purify the resulting this compound by sublimation or recrystallization.

| Parameter | Value | Reference |

| Starting Materials | 3-Methyl-2-nitrotoluene, Diethyl oxalate | [10] |

| Base | Potassium ethoxide | [10] |

| Reducing Agent | Zinc in acetic acid | [10] |

| Solvent | Ethanol, Acetic Acid | [11] |

| Temperature | Room temperature for condensation, elevated for cyclization and decarboxylation | [10] |

| Typical Yield | Moderate to good (specific data for this reaction is not readily available) |

Madelung Synthesis

The Madelung synthesis produces indoles through the intramolecular cyclization of N-phenylamides at high temperatures using a strong base.[12] Modern modifications have been developed that allow for milder reaction conditions.

Plausible Pathway: To synthesize this compound, N-(2,6-dimethylphenyl)formamide would be treated with a strong base, such as sodium ethoxide or potassium t-butoxide, at high temperatures. The base facilitates the deprotonation of the methyl group ortho to the formamido group, which then attacks the formyl carbonyl to initiate cyclization.

Experimental Protocol (Adapted from a general Madelung synthesis procedure):

-

Reaction Setup: In a high-temperature reaction apparatus, combine N-(2,6-dimethylphenyl)formamide (1.0 eq) and a strong base such as sodium ethoxide (2.0 eq) or potassium t-butoxide.

-

Reaction: Heat the mixture under an inert atmosphere to a high temperature (typically 200-400 °C).

-

Work-up: After cooling, the reaction mixture is carefully quenched with water.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | N-(2,6-dimethylphenyl)formamide | [12] |

| Base | Sodium ethoxide or Potassium t-butoxide | [12] |

| Solvent | Typically neat or high-boiling solvent | [12] |

| Temperature | 200-400 °C | [12] |

| Typical Yield | Variable, often moderate (specific data for this reaction is not readily available) |

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[13][14]

Plausible Pathway: The synthesis of this compound could be achieved via the Larock synthesis by reacting 2-iodo-3-methylaniline with propyne in the presence of a palladium catalyst, a base, and a chloride source.

Experimental Protocol (Adapted from a general Larock indole synthesis procedure):

-

Reaction Setup: To a reaction vessel, add 2-iodo-3-methylaniline (1.0 eq), palladium(II) acetate (0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), a base such as potassium carbonate (2.0 eq), and lithium chloride (1.0 eq) in a suitable solvent like DMF.

-

Alkyne Addition: Introduce propyne gas into the reaction mixture.

-

Reaction: Heat the mixture to a temperature typically between 100-120 °C and stir until the starting material is consumed (monitored by GC or TLC).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

| Parameter | Value | Reference |

| Starting Materials | 2-Iodo-3-methylaniline, Propyne | [13] |

| Catalyst | Palladium(II) acetate with a phosphine ligand | [13] |

| Base | Potassium carbonate | [13] |

| Additive | Lithium chloride | [13] |

| Solvent | DMF | [13] |

| Temperature | 100-120 °C | [14] |

| Typical Yield | Good to excellent (specific data for this reaction is not readily available) | [14] |

Hegedus Indole Synthesis

The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines.[15]

Plausible Pathway: For the synthesis of this compound, 2-allyl-3-methylaniline would be treated with a stoichiometric amount of a palladium(II) salt, such as palladium(II) chloride or acetate, in the presence of a base and an oxidant.

Experimental Protocol (Adapted from a general Hegedus indole synthesis procedure):

-

Reaction Setup: In a reaction vessel, dissolve 2-allyl-3-methylaniline (1.0 eq) in a suitable solvent such as THF or acetonitrile.

-

Reagent Addition: Add palladium(II) acetate or palladium(II) chloride (1.1 eq), a base (e.g., triethylamine, 1.2 eq), and an oxidant (e.g., benzoquinone, 1.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up: Filter the reaction mixture to remove palladium black and other solids.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Allyl-3-methylaniline | [15] |

| Reagent | Palladium(II) salt (e.g., Pd(OAc)₂) | [15] |

| Base | Triethylamine | [15] |

| Oxidant | Benzoquinone | [15] |

| Solvent | THF or Acetonitrile | [15] |

| Temperature | Room temperature to reflux | [15] |

| Typical Yield | Moderate to good (specific data for this reaction is not readily available) |

Conclusion

This guide has provided an overview of several key synthetic routes to this compound. While the Fischer and Bischler-type syntheses have demonstrated direct application, the Reissert, Madelung, Larock, and Hegedus syntheses represent plausible and powerful alternatives. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The provided experimental protocols, adapted from established literature, offer a starting point for the practical synthesis of this important indole derivative. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific applications.

References

- 1. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]

- 2. 1H-Indole, 2,6-dimethyl- | 5649-36-5 [chemicalbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Hegedus indole synthesis | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 2,6-Dimethyl-1H-indole: Nomenclature, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of the heterocyclic compound 2,6-Dimethyl-1H-indole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its nomenclature, spectroscopic data, synthesis protocols, and its emerging role as a scaffold for potent enzyme inhibitors.

IUPAC Nomenclature and Chemical Properties

The formal IUPAC name for the compound is This compound . It is a derivative of indole, which is an aromatic heterocyclic organic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In this specific isomer, methyl groups are substituted at the 2nd and 6th positions of the indole ring structure.

Key chemical identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | NIST |

| Molecular Formula | C₁₀H₁₁N | NIST |

| Molecular Weight | 145.2010 g/mol | NIST |

| CAS Number | 5649-36-5 | NIST |

| InChI | InChI=1S/C10H11N/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6,11H,1-2H3 | NIST |

| InChIKey | IVEOPBYBMLADDC-UHFFFAOYSA-N | NIST |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

-

GC-MS (EI): m/z: 145 (M⁺)[1]

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available in the searched results. However, the IR spectrum of the parent indole molecule shows a characteristic N-H stretching vibration band around 3406 cm⁻¹. The spectrum also displays symmetric and asymmetric C-H stretching vibration peaks around 3022 cm⁻¹ and 3049 cm⁻¹, respectively. Aromatic C=C stretching vibrations are typically observed in the 1500-1600 cm⁻¹ region.[2] It is expected that this compound would exhibit similar characteristic peaks, with additional bands corresponding to the methyl groups.

Synthesis of this compound

The synthesis of indole derivatives is a well-established area of organic chemistry, with several named reactions being applicable. Two of the most common methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4][5] To synthesize this compound via this method, 4-methylphenylhydrazine would be reacted with acetone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.

Experimental Protocol: General Fischer Indole Synthesis

-

Step 1: Formation of the Hydrazone: An equimolar amount of the arylhydrazine (e.g., 4-methylphenylhydrazine) and the carbonyl compound (e.g., acetone) are typically heated in a solvent such as acetic acid. This leads to the formation of the corresponding phenylhydrazone via a condensation reaction.[3]

-

Step 2: Cyclization: The formed phenylhydrazone is then heated in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) to induce cyclization.[5] The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

-

Step 3: Work-up and Purification: After cooling, the reaction mixture is typically poured into water and neutralized. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield the desired indole derivative.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is another powerful method that begins with an o-nitrotoluene derivative.[1][7] For the synthesis of this compound, the starting material would be 2,4-dinitrotoluene.

Experimental Protocol: General Leimgruber-Batcho Indole Synthesis

-

Step 1: Enamine Formation: The o-nitrotoluene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form an enamine.[1] This reaction is typically carried out by heating the reactants in a solvent like DMF.

-

Step 2: Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[1] The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of the secondary amine to form the indole ring.

-

Step 3: Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by chromatography or recrystallization.

Caption: Leimgruber-Batcho Indole Synthesis Workflow.

Biological Activity and Drug Development Potential

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[7] Derivatives of indole are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Inhibition of METTL3 and Anticancer Activity

Recent research has highlighted the potential of 2,6-disubstituted indole derivatives as potent inhibitors of the enzyme Methyltransferase-like 3 (METTL3).[8] METTL3 is an RNA methyltransferase that plays a crucial role in the m⁶A modification of messenger RNA, a process that is increasingly implicated in the progression of various cancers, including acute myeloid leukemia (AML).[6][8]

A representative 2,6-disubstituted indole derivative, compound 16e , demonstrated a remarkable inhibitory concentration (IC₅₀) of 0.49 ± 0.30 nM against METTL3.[8] This inhibition of METTL3 in cancer cells leads to a reduction in m⁶A levels, which in turn downregulates the expression of key downstream target genes involved in cell proliferation and survival, such as c-MYC and BCL2 .[8] The inhibition of METTL3 by these indole derivatives has been shown to induce apoptosis, suppress cell migration, and inhibit cell proliferation in cancer cell lines.[8]

The table below summarizes the quantitative biological data for a representative 2,6-disubstituted indole derivative.

| Compound | Target | Assay | Value | Cell Lines | Source |

| 16e | METTL3 | IC₅₀ | 0.49 ± 0.30 nM | - | [8] |

| 16e | - | Cell Proliferation | Inhibition | MOLM-13, SKOV3 | [8] |

| 16e | - | Apoptosis | Induction | MOLM-13, SKOV3 | [8] |

| 16e | - | Cell Migration | Suppression | MOLM-13, SKOV3 | [8] |

METTL3 Signaling Pathway in Cancer

The METTL3 enzyme is part of a larger methyltransferase complex that includes METTL14. This complex is responsible for adding a methyl group to the N6 position of adenosine residues in RNA. This m⁶A modification acts as a signal that can be recognized by "reader" proteins, which then influence the fate of the mRNA, including its stability, translation, and splicing. In many cancers, the METTL3-mediated m⁶A modification of oncogene transcripts, such as c-MYC and BCL2, leads to their increased stability and translation, thereby promoting cancer cell growth and survival. By inhibiting METTL3, 2,6-disubstituted indole derivatives can disrupt this pro-tumorigenic pathway.

Caption: Inhibition of the METTL3 Signaling Pathway by 2,6-Disubstituted Indole Derivatives.

Conclusion

This compound is a structurally simple yet significant heterocyclic compound. Its straightforward synthesis via established methods like the Fischer and Leimgruber-Batcho syntheses makes it an accessible scaffold for chemical exploration. The recent discovery of potent anticancer activity in 2,6-disubstituted indole derivatives, through the inhibition of the METTL3 enzyme, has opened up exciting new avenues for drug development. This technical guide provides a foundational understanding of the nomenclature, properties, synthesis, and biological relevance of this compound, which will be of value to researchers and scientists working at the forefront of medicinal chemistry and cancer biology. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Discovery of substituted indole derivatives as allosteric inhibitors of m6 A-RNA methyltransferase, METTL3-14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Properties of CAS number 5649-36-5.

An In-Depth Technical Guide on 2,6-Dimethyl-1H-indole (CAS: 5649-36-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, identified by CAS number 5649-36-5. Indole and its derivatives are a critical class of heterocyclic compounds widely present in natural products and serving as essential scaffolds in medicinal chemistry.[1][2][3][4] The indole framework is a key structural component in numerous pharmaceutical agents due to its ability to mimic peptide structures and bind to various enzymes.[2][3] This document details the known physicochemical properties, a verified synthesis protocol, and analytical data for this compound to support its application in research and development.

Physicochemical and General Properties

This compound is an off-white solid organic compound.[5] Its fundamental properties are crucial for its proper handling, storage, and application in synthetic chemistry. For optimal stability, it should be stored in a cool, dry place in a tightly sealed container.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5649-36-5 | [6][7] |

| Molecular Formula | C₁₀H₁₁N | [6][7] |

| Molecular Weight | 145.20 g/mol | [6][7] |

| Appearance | Off-white powder | [5] |

| Melting Point | 82.5°C (estimate) | [6] |

| Boiling Point | 273.05°C (estimate) | [6] |

| Density | 1.0641 g/cm³ (estimate) | [6] |

| Purity | ≥ 97% | [5] |

Synthesis Protocol

A general procedure for the synthesis of this compound involves a palladium-catalyzed reaction between 3-methylaniline and acetone.[6]

Reaction Scheme

The synthesis proceeds via the reaction of 3-methylaniline with acetone in the presence of copper(II) acetate and a palladium(II) acetate catalyst.

Experimental Protocol

The following methodology details the synthesis and purification of this compound.[6]

Materials:

-

3-methylaniline (5.00 g, 0.046 mol)

-

Anhydrous copper(II) acetate (18.6 g, 0.093 mol)

-

Palladium(II) acetate (0.208 g, 0.930 mmol)

-

Acetone (25 mL)

-

Dimethyl sulfoxide (DMSO) (25 mL)

-

Ethyl acetate (500 mL)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

Procedure:

-

Reaction Setup: In a reaction tube, dissolve 3-methylaniline, anhydrous copper(II) acetate, and palladium(II) acetate in a mixture of acetone and dimethyl sulfoxide.

-

Heating: Heat the reaction mixture at 90°C for 18 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into cold water and extract with ethyl acetate (2 x 250 mL).

-

Washing: Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography (100-200 mesh) using a gradient elution of ethyl acetate/hexane to obtain the target compound.

The reported yield for this procedure is 15% (1.0 g).[6]

Synthesis and Purification Workflow

Analytical Data

Characterization of the synthesized this compound was reported using ¹H NMR and Mass Spectrometry.[6]

Table 2: Spectral Data for this compound

| Analysis Type | Data |

| ¹H NMR | (400 MHz, CDCl₃): δ 10.70 (s, 1H), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H) |

| Mass Spec. | (ESI, positive mode) m/z 146 ([M+H]⁺) |

Source:[6]

Biological Activity

As of the current literature survey, there is no specific, peer-reviewed data available detailing the biological activity or mechanism of action for this compound (CAS 5649-36-5).

While the broader family of indole derivatives is known for a wide range of pharmacological activities—including anticancer, antimicrobial, and antiviral properties—these activities are highly dependent on the specific substitution patterns on the indole ring.[1][2][3] For example, a study on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives identified them as potent 5-HT(1D) agonists, but this refers to a different class of molecules where the indole nitrogen is substituted.[8]

Professionals in drug development should consider this compound as a chemical intermediate or a scaffold for further functionalization. Any potential biological activity would need to be determined through specific screening and experimental validation.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties and a defined synthetic route. The availability of detailed experimental protocols and analytical data provides a solid foundation for its use in synthetic and medicinal chemistry research. However, the absence of specific biological activity data underscores the opportunity for novel investigations into the potential pharmacological applications of this molecule and its derivatives. Researchers are encouraged to use this guide as a foundational resource for incorporating this compound into their discovery and development pipelines.

References

- 1. rjptonline.org [rjptonline.org]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]

- 7. 1H-Indole, 2,6-dimethyl- [webbook.nist.gov]

- 8. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 2,6-Dimethyl-1H-indole: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-1H-indole, a member of the vast indole family, presents a unique scaffold for chemical and pharmacological exploration. This technical guide provides a comprehensive literature review of its known synthesis, physicochemical properties, and spectroscopic characterization. While specific biological activity data for this particular isomer remains limited, this document explores the broader context of indole derivatives' pharmacological significance, offering insights into potential avenues of investigation for this compound in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution pattern on the indole ring profoundly influences its pharmacological profile. This review focuses specifically on the 2,6-dimethyl substituted analogue, this compound, consolidating the available scientific data to serve as a foundational resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While experimentally determined values for some properties are available, others are based on estimations and should be considered with appropriate caution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 5649-36-5 | [1] |

| Appearance | Off-white powder | |

| Melting Point | 82.5 °C (estimate) | |

| Boiling Point | 273.05 °C (estimate) | |

| Solubility | No data available |

Spectroscopic Data

-

Mass Spectrometry: The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.[1]

Due to the lack of publicly available spectra for this compound, researchers should anticipate the need for full characterization upon synthesis.

Synthesis of this compound

The synthesis of indole derivatives can be achieved through various established methods. The Leimgruber-Batcho and Fischer indole syntheses are two of the most prominent and versatile approaches.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a widely used method for the preparation of indoles from o-nitrotoluenes. The general workflow involves the formation of an enamine from the o-nitrotoluene derivative, followed by reductive cyclization to yield the indole ring.

References

The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Significance of Substituted Indole Compounds for Researchers, Scientists, and Drug Development Professionals.

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound biological significance of substituted indole compounds. It is designed to serve as a critical resource for professionals engaged in the exploration and development of novel therapeutics, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

Discovery and Significance of the Indole Moiety

The indole ring system was first isolated in 1866 by Adolf von Baeyer during his work on the indigo dye.[1] Its true significance, however, extends far beyond pigments. The indole nucleus is a fundamental structural component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin.[2] This inherent biocompatibility has made the indole scaffold a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets with high affinity and specificity.[3][4]

Substituted indoles have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory agents like Indomethacin, anticancer drugs such as Vincristine and Vinblastine, and antimigraine medications from the triptan class.[2][5][6] The ongoing exploration of substituted indoles continues to yield promising candidates for treating cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[7][8]

Synthetic Methodologies for Substituted Indoles

The construction of the indole core and the introduction of various substituents are pivotal steps in the development of novel indole-based therapeutics. Several classical and modern synthetic methods are employed, each with its own advantages and limitations.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is one of the oldest and most widely used methods for synthesizing indoles.[6][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][9]

Experimental Protocol: Fischer Indole Synthesis

-

Step 1: Formation of the Arylhydrazone. In a round-bottom flask, dissolve the selected arylhydrazine (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. For less reactive carbonyl compounds, gentle heating may be required.

-

Step 2: Cyclization. To the reaction mixture, add an acid catalyst. This can be a Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂) (0.5-2.0 eq.).[9] Heat the mixture to reflux (typically 80-150 °C) for 2-24 hours, monitoring the reaction progress by TLC.

-

Step 3: Work-up and Purification. After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted indole.[9][10]

Madelung Synthesis

The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[11] This method is particularly useful for preparing 2-substituted indoles that are not readily accessible through other routes.[1]

Experimental Protocol: Madelung Synthesis

-

Step 1: Preparation of the N-acyl-o-toluidine. Acylate the desired o-toluidine with an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane or tetrahydrofuran (THF).

-

Step 2: Cyclization. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place the N-acyl-o-toluidine (1.0 eq.) and a strong base such as sodium ethoxide or potassium tert-butoxide (2.0-4.0 eq.).[11] Add a high-boiling point solvent like N,N-dimethylformamide (DMF) or use a solvent-free approach. Heat the reaction mixture to a high temperature (200-400 °C) for several hours.[11]

-

Step 3: Work-up and Purification. After cooling, cautiously quench the reaction mixture with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude indole by column chromatography or recrystallization.[12]

Reissert Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.[13]

Experimental Protocol: Reissert Synthesis

-

Step 1: Condensation. In a suitable reaction vessel, dissolve the o-nitrotoluene derivative (1.0 eq.) and diethyl oxalate (1.1-1.5 eq.) in a dry solvent such as ethanol or diethyl ether. Add a strong base, typically potassium ethoxide (prepared in situ from potassium metal and absolute ethanol), portion-wise at a low temperature (e.g., 0 °C).[13] Allow the reaction to stir at room temperature for several hours.

-

Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization. A common method involves using zinc dust in acetic acid.[13] Add the pyruvate derivative to a mixture of zinc dust and glacial acetic acid and heat the reaction, often to reflux, for 1-3 hours.

-

Step 3: Isolation and Optional Decarboxylation. After the reaction is complete, filter the hot solution to remove excess zinc. Upon cooling, the indole-2-carboxylic acid often crystallizes. Collect the product by filtration. If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating it above its melting point.[13]

Biological Activities and Therapeutic Applications

Substituted indoles exhibit a remarkable spectrum of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A primary focus of research on substituted indoles is their potent anticancer properties, which are exerted through various mechanisms of action.

Many substituted indoles act as inhibitors of protein kinases, enzymes that are often dysregulated in cancer. For instance, spirooxindole derivatives have been shown to inhibit HER2 and HER3, which are members of the epidermal growth factor receptor (EGFR) family.[3]

The vinca alkaloids, vincristine and vinblastine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, a critical process for cell division.[2] More recently, synthetic indole-acrylamide and other indole derivatives have been developed as potent tubulin polymerization inhibitors.[4][7]

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Several substituted indole derivatives have been identified as inhibitors of Bcl-2, thereby promoting apoptosis in cancer cells.[14][15]

Table 1: Anticancer Activity of Selected Substituted Indole Compounds

| Compound Class | Specific Example | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀) |

| Spirooxindoles | 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-one | Not specified | HeLa | < 20 µg/ml |

| Spirooxindoles | Furan-engrafted spirooxindole (6d) | Not specified | MCF-7 | 4.3 ± 0.18 µM |

| Spirooxindoles | Furan-engrafted spirooxindole (6f) | Not specified | HepG2 | 3.5 ± 0.11 µM |

| Spirooxindoles | Di-spirooxindole analog (4b) | MDM2 (plausible) | PC3 | 3.7 ± 1.0 µM |

| Indole-acrylamides | Compound 27 | Tubulin | Huh7 | 5 µM |

| Indole-based | Compound 5m | Tubulin | Various | 0.11 - 1.4 µM |

| Indole-based | Compound 18g | Tubulin | MCF-7 | 0.17 ± 0.02 µM |

| Indole-based Bcl-2 Inhibitors | Compound U2 | Bcl-2 | MCF-7 | 1.2 ± 0.02 µM |

| Indole-based Bcl-2 Inhibitors | Compound 28 | Bcl-2/Mcl-1 | - | Kᵢ = 0.41 µM (Bcl-2), Kᵢ = 0.41 µM (Mcl-1) |

| Indole-based Bcl-2 Inhibitors | Compound 30 | Bcl-2 | MCF-7 | 0.83 µM |

Anti-inflammatory Activity

Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[16][17]

Table 2: Anti-inflammatory Activity of Selected Substituted Indole Compounds

| Compound Class | Specific Example | Target | Activity (IC₅₀) |

| N-1 and C-3 substituted indole | Compound 27 | COX-2 | 0.32 µM |

| Indole derivative | Compound 29 | COX-2 | 0.006 µM |

| Indole derivative | Compound 30 | COX-2 | 0.099 µM |

| 1,3-dihydro-2H-indolin-2-one derivative | Compound 4e | COX-2 | 2.35 ± 0.04 µM |

| 1,3-dihydro-2H-indolin-2-one derivative | Compound 9h | COX-2 | 2.422 ± 0.10 µM |

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which substituted indoles exert their biological effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Caption: EGFR signaling pathway and its inhibition by substituted indoles.

Caption: Inhibition of tubulin polymerization by substituted indoles.

Caption: Induction of apoptosis by Bcl-2 inhibiting substituted indoles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. testbook.com [testbook.com]

- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Indole Compounds in Oncology: A Technical Guide to Anticancer and Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel anticancer agents. Its inherent ability to interact with a multitude of biological targets has led to the development of a diverse array of synthetic and natural compounds with potent antiproliferative and anticancer activities. This technical guide provides an in-depth overview of the core aspects of indole-based cancer research, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.

Quantitative Analysis of Antiproliferative Activity

The anticancer efficacy of indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development. The following tables summarize the in vitro cytotoxic activities of representative indole compounds.

Table 1: Antiproliferative Activity of Synthetic Indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |

| 5f (sulfonohydrazide derivative) | MDA-MB-468 (Triple-negative breast cancer) | 8.2[1][2] | Not specified |

| MCF-7 (Estrogen receptor-positive breast cancer) | 13.2[1][2] | Not specified | |

| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80[3] | Tubulin polymerization inhibitor |

| Quinoline-indole derivative 13 | Various cancer cell lines | 0.002 - 0.011[3] | Tubulin polymerization inhibitor (colchicine binding site) |

| PZ-9 (Thiazolidinedione derivative) | MCF-7 (Breast cancer) | 29.44 | Apoptosis induction |

| PZ-11 (Thiazolidinedione derivative) | MCF-7 (Breast cancer) | 17.35 | Apoptosis induction |

| Indole-thiophene complex 10a | MCF-7 (Breast cancer) | 0.15 - 0.35 | Tubulin polymerization inhibitor (colchicine binding site) |

| Indole iso-quinoline hybrid 23 | 30 different cancer cell lines | GI50 = 1.5 | Broad-spectrum antiproliferative |

| Indole-benzimidazole derivative 64 | MCF-7 (Breast cancer) | 32.2 | Antiproliferative |

| MDA-MB-231 (Triple-negative breast cancer) | 22.3 | Antiproliferative | |

| HEPG2 (Liver cancer) | 9.95 | Antiproliferative |

Table 2: Antiproliferative Activity of Natural Indole Alkaloids

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| Dehydrocrenatidine | HepG2 (Liver cancer) | 3.5[4] | Picrasma quassioides |

| Hep3B (Liver cancer) | 5.87[4] | Picrasma quassioides | |

| Mukonal | SK-BR-3 (Breast cancer) | 7.5[5] | Murraya koenigii |

| MDA-MB-231 (Breast cancer) | 7.5[5] | Murraya koenigii | |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic cancer) | 9.5[4][5] | Ravenia spectabilis |

| Chaetoglobosin G | A549 (Lung cancer) | Not specified | Chaetomium globosum[4] |

Core Experimental Protocols

The evaluation of the anticancer potential of indole compounds relies on a suite of standardized in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indole compound for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate at 37°C for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the indole compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[2]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the progression of the cell cycle.

Principle: The DNA content of cells changes as they progress through the different phases of the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of each cell in a population.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the indole compound, then harvest and wash them with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin in a polymerization buffer (e.g., G-PEM buffer) and prepare a working solution of GTP.

-

Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test indole compound at various concentrations.

-

Initiation of Polymerization: Initiate the reaction by adding GTP.

-

Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[6]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to a vehicle control.[7]

Kinase Inhibition Assays (EGFR and VEGFR)

These assays measure the ability of a compound to inhibit the activity of specific tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase domain in the presence of ATP. An inhibitor will reduce the phosphorylation signal.

Protocol (General):

-

Reagent Preparation: Prepare serial dilutions of the test indole compound.

-

Reaction Setup: In a microplate, combine the kinase buffer, the recombinant kinase (e.g., VEGFR-2), the test compound, and a specific substrate.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature for a defined period.

-

Detection: Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate. Various detection methods are available, including luminescence-based assays (e.g., ADP-Glo™), HTRF®, and ELISA-based detection.[3]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vivo Xenograft Mouse Model

This in vivo model is crucial for evaluating the anticancer efficacy of a lead compound in a living organism.

Protocol (General):

-

Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment and control groups. Administer the indole compound (e.g., intraperitoneally or orally) and a vehicle control according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. A TGI of 70-80% at a given dose is considered significant.[8]

Signaling Pathways and Mechanisms of Action

Indole compounds exert their anticancer effects by modulating a complex network of intracellular signaling pathways that control cell proliferation, survival, and death. Understanding these mechanisms is critical for the rational design of more effective and targeted therapies.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth, proliferation, and survival. Several indole derivatives have been shown to inhibit this pathway at various key nodes.

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by indole compounds.